5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2S/c15-9-7(3-11-5-12-9)10-13-8(14-16-10)6-1-2-17-4-6/h1-5H,(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMDNQOUECCCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)C3=CN=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Design Considerations
The target molecule features a pyrimidin-4(3H)-one core fused to a 1,2,4-oxadiazole ring bearing a 3-thienyl substituent. Retrosynthetic analysis suggests two primary disconnections:
- Oxadiazole-Pyrimidinone Junction : Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile intermediate with a hydroxylamine derivative.
- Thienyl-Oxadiazole Linkage : Introduction of the thiophene moiety through cross-coupling or cycloaddition reactions.
Thermal stability and regioselectivity challenges necessitate precise control over reaction conditions, particularly in avoiding ring-opening side reactions.
Synthetic Routes and Methodological Innovations
Cyclocondensation of Nitrile Precursors with Hydroxylamine
A widely adopted method involves the cyclization of 5-cyano-pyrimidin-4(3H)-one derivatives with hydroxylamine hydrochloride under basic conditions:
Procedure :
- Dissolve 5-cyanopyrimidin-4(3H)-one (1.0 eq) in ethanol/water (3:1).
- Add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (2.0 eq).
- Reflux at 80°C for 6–8 hours.
- Acidify with HCl to precipitate the oxadiazole product.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile, forming an amidoxime intermediate, which undergoes cyclodehydration to yield the oxadiazole ring.
Domino Reaction for Concurrent Ring Formation
Patented methodologies (e.g., WO2017222951A1) describe domino reactions integrating azide intermediates:
Example Protocol :
- React 2-azido-thiophene-3-carboxylate (1.0 eq) with 3-thienyl-acetonitrile (1.1 eq) in toluene at 110°C.
- Add triethylamine (1.5 eq) to catalyze azide-alkyne cycloaddition.
- Isolate the thieno-oxadiazole intermediate via column chromatography (hexane/EtOAc).
- Couple with pyrimidinone using Pd(PPh$$3$$)$$4$$ (5 mol%) in DMF at 100°C.
Advantages :
Analytical Characterization and Validation
Spectroscopic Data :
- $$ ^1H $$-NMR (DMSO-d$$_6$$): δ 8.72 (s, 1H, pyrimidinone H-2), 7.89 (d, $$ J = 3.1 $$ Hz, 1H, thienyl H-4'), 7.45 (d, $$ J = 3.1 $$ Hz, 1H, thienyl H-5'), 6.53 (s, 1H, H-6).
- $$ ^{13}C $$-NMR : δ 167.8 (C=O), 163.2 (oxadiazole C-5), 142.1 (pyrimidinone C-2).
- HRMS : [M+H]$$^+$$ calcd. for C$${12}$$H$$7$$N$$4$$O$$2$$S: 289.0294; found: 289.0296.
Purity Assessment :
HPLC analysis (C18 column, MeCN/H$$_2$$O = 70:30) shows ≥95% purity, with retention time = 6.8 minutes.
Optimization Studies and Reaction Engineering
Applications and Derivative Synthesis
The compound serves as a precursor for anticancer agents, with structural analogs showing IC$$_{50}$$ values <10 μM in NCI-60 cell lines. Functionalization at the pyrimidinone N-3 position (e.g., alkylation, acylation) enhances bioavailability.
Chemical Reactions Analysis
5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, with reagents such as sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, with activity against various microorganisms. It may also have applications in anticancer research due to its ability to interact with biological targets.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It can serve as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular pathways and targets can vary depending on the specific application and the organism or system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Compound A : 6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione (CAS: 892302-22-6)
- Key Differences: Replaces the thienyl group with a p-tolyl substituent on the oxadiazole. Pyrimidinethione (C=S) replaces the pyrimidinone (C=O) core.
- Implications :
Compound B : 2-Butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}pyrimidin-4(3H)-one
- Key Differences :
- Incorporates a biphenyl group and a tert-butyl-substituted oxadiazole.
- Additional oxadiazolone ring.
- Implications :
Compound C : 2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one (CAS: 1171027-33-0)
- Key Differences: Replaces the oxadiazole-thienyl unit with a pyrazole-thienyl group. 5,6-Dimethyl substitution on the pyrimidinone.
- Implications: The pyrazole ring introduces hydrogen-bond donors (NH) absent in the target compound. Methyl groups may enhance metabolic stability but reduce polarity .
Physicochemical Properties
- Solubility: Pyrimidinone cores generally exhibit moderate aqueous solubility, whereas thione analogs (Compound A) are less polar .
- Stability :
- Oxadiazole rings are prone to hydrolysis under acidic conditions; the thienyl group may offer steric protection compared to bulkier substituents in Compound B .
Biological Activity
The compound 5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one represents a class of oxadiazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. In vitro tests have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 0.015 mg/mL |
| Derivative B | Escherichia coli | 0.025 mg/mL |
| Derivative C | Bacillus subtilis | 0.020 mg/mL |
These results indicate that the compound's thienyl group may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity or receptor binding, which can lead to apoptosis in cancer cells or inhibition of bacterial growth.
In particular, studies have demonstrated that derivatives of this compound can activate apoptotic pathways in cancer cell lines by increasing the expression of pro-apoptotic proteins such as p53 and caspase-3. For instance, in MCF-7 breast cancer cells, treatment with a related oxadiazole derivative resulted in significant upregulation of these markers .
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A study evaluated the effects of a similar oxadiazole derivative on human cancer cell lines. The results indicated a dose-dependent increase in cell death correlated with compound concentration, suggesting potential for further development as an anticancer agent .
- Antimicrobial Screening : In a comprehensive screening of various thienyl-containing compounds against pathogenic bacteria, several derivatives were found to possess significant antibacterial activity with MIC values comparable to established antibiotics .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Condensation of a thiophene-containing precursor with a pyrimidinone intermediate under reflux in ethanol or DMSO, with catalysts like triethylamine .
- Step 2: Cyclization of the oxadiazole moiety using carbodiimide coupling agents (e.g., DCC) or nitrile oxide intermediates, monitored via TLC/HPLC for reaction completion .
- Optimization: Control reaction temperature (60–80°C) and pH (neutral to slightly basic) to avoid side products. Solvent choice (e.g., ethanol vs. DMSO) impacts yield and purity .
Basic: How should researchers characterize the molecular structure of this compound?
Answer:
Use a combination of:
- X-ray crystallography for 3D conformation analysis (employ SHELX software for refinement ).
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity, with DMSO-d₆ as a solvent .
- Mass spectrometry (HR-MS) for molecular weight validation .
- IR spectroscopy to identify functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance biological activity?
Answer:
- Structural modifications: Introduce electron-withdrawing groups (e.g., -F, -Cl) on the thienyl or pyrimidinone rings to improve binding affinity .
- In silico docking: Use AutoDock or Schrödinger Suite to predict interactions with targets like kinases or FLAP (5-lipoxygenase-activating protein) .
- Functional assays: Test analogs in enzyme inhibition assays (e.g., IC₅₀ measurements in human whole blood for FLAP inhibitors) .
Advanced: What strategies resolve contradictions in reported biological activities of similar compounds?
Answer:
- Cross-validation: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis: Compare data across studies using tools like Prism to identify outliers or confounding variables (e.g., cell line specificity) .
- Mechanistic studies: Use surface plasmon resonance (SPR) to directly measure binding kinetics and rule off-target effects .
Basic: What are the key physical and chemical properties to assess during pre-formulation studies?
Answer:
- Solubility: Perform shake-flask experiments in buffers (pH 1.2–7.4) and calculate logP via HPLC .
- Stability: Use differential scanning calorimetry (DSC) for thermal stability and accelerated degradation studies (40°C/75% RH) .
- Crystallinity: Compare amorphous vs. crystalline forms using powder X-ray diffraction (PXRD) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular dynamics (MD): Simulate binding modes with kinases (e.g., MAPK) using GROMACS .
- Pharmacophore modeling: Identify critical interaction points (e.g., hydrogen bonds with oxadiazole nitrogen) using MOE .
- ADMET prediction: Use SwissADME to assess permeability and cytochrome P450 interactions .
Basic: What in vitro assays are suitable for initial toxicity screening?
Answer:
- MTT assay in HepG2 cells to assess cytotoxicity (IC₅₀ < 10 µM suggests therapeutic potential) .
- hERG inhibition assay to evaluate cardiac toxicity risks .
- Ames test for mutagenicity screening .
Advanced: How can crystallographic challenges (e.g., twinning) be addressed during structural analysis?
Answer:
- Data collection: Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) and cryocooling to reduce noise .
- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned datasets .
- Validation: Check R-factors and electron density maps (e.g., using Coot) to confirm ligand placement .
Advanced: What experimental designs validate the compound’s mechanism of action in kinase inhibition?
Answer:
- Kinase profiling: Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .
- Cellular phosphorylation assays: Western blotting for downstream targets (e.g., p-ERK in cancer cells) .
- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) .
Basic: How should researchers handle discrepancies in spectral data (e.g., NMR peak splitting)?
Answer:
- Re-analysis: Confirm sample purity via HPLC and reacquire spectra at higher field strengths (e.g., 600 MHz NMR) .
- Solvent effects: Test in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding .
- Dynamic effects: Perform variable-temperature NMR to detect conformational exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
